molecular formula C20H22N4O3S B3536280 3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3536280
M. Wt: 398.5 g/mol
InChI Key: OGXDDJLBFZDZCZ-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a piperidine ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves the formation of the benzamide moiety through a coupling reaction between the piperidine derivative and a benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency .

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects . Detailed studies are required to fully elucidate its mechanism of action .

Properties

IUPAC Name

3-methyl-4-nitro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-13-15(9-10-17(14)24(26)27)19(25)22-20(28)21-16-7-3-4-8-18(16)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,21,22,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDDJLBFZDZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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